molecular formula C10H13NO2 B13586525 2-(Morpholin-2-yl)phenol

2-(Morpholin-2-yl)phenol

Cat. No.: B13586525
M. Wt: 179.22 g/mol
InChI Key: GJGCRMWQTMXKCX-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)phenol is an organic compound that features a phenol group attached to a morpholine ring This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and morpholines Phenols are known for their antioxidant properties, while morpholines are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-2-yl)phenol typically involves the reaction of salicylaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols depending on the electrophile used

Scientific Research Applications

2-(Morpholin-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant. The morpholine ring can interact with biological receptors, potentially inhibiting enzymes or modulating signaling pathways. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)phenol
  • 2-(Morpholin-4-yl)ethylphenol
  • 2-(Morpholin-4-yl)benzene

Uniqueness

2-(Morpholin-2-yl)phenol is unique due to the specific positioning of the morpholine ring on the phenol group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-morpholin-2-ylphenol

InChI

InChI=1S/C10H13NO2/c12-9-4-2-1-3-8(9)10-7-11-5-6-13-10/h1-4,10-12H,5-7H2

InChI Key

GJGCRMWQTMXKCX-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2O

Origin of Product

United States

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